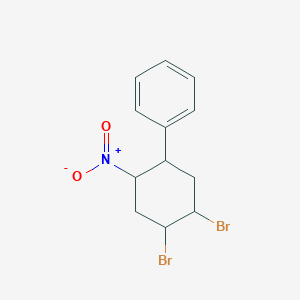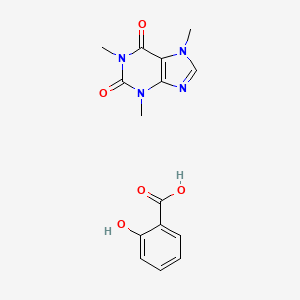
Caffeine salicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Caffeine salicylate is a compound formed by the reaction of caffeine, a central nervous system stimulant, with salicylic acid, an anti-inflammatory agent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Caffeine salicylate can be synthesized by reacting caffeine with salicylic acid. The typical procedure involves dissolving caffeine and salicylic acid in a solvent such as toluene and warming the mixture on a steam bath until the reaction is complete . The reaction conditions are relatively mild, making it a straightforward synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis likely follows similar principles to laboratory methods, with adjustments for scale and efficiency. The use of solvents and controlled reaction conditions would be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Caffeine salicylate undergoes various chemical reactions, including:
Oxidation: The salicylate moiety can undergo oxidation, altering the compound’s properties.
Reduction: Reduction reactions can modify the caffeine component.
Substitution: Both caffeine and salicylic acid components can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives of salicylic acid, while substitution reactions can introduce new functional groups to the caffeine or salicylic acid moieties.
Applications De Recherche Scientifique
Caffeine salicylate has several scientific research applications:
Chemistry: It is used as a model compound to study the interactions between caffeine and salicylic acid derivatives.
Medicine: The compound’s combined stimulant and anti-inflammatory properties make it a subject of interest for developing new therapeutic agents.
Mécanisme D'action
Caffeine salicylate exerts its effects through the combined mechanisms of caffeine and salicylic acid. Caffeine acts as a central nervous system stimulant by inhibiting phosphodiesterase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels, and antagonizing adenosine receptors . Salicylic acid, on the other hand, exerts anti-inflammatory effects by inhibiting cyclooxygenase enzymes, reducing the production of prostaglandins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium salicylate: Similar to caffeine salicylate, sodium salicylate combines salicylic acid with sodium, enhancing its solubility and anti-inflammatory properties.
Magnesium salicylate: This compound also combines salicylic acid with magnesium, providing anti-inflammatory and analgesic effects.
Choline salicylate: Combines salicylic acid with choline, used for its anti-inflammatory and pain-relieving properties.
Uniqueness
This compound is unique due to its combination of stimulant and anti-inflammatory properties
Conclusion
This compound is a fascinating compound that combines the properties of caffeine and salicylic acid Its synthesis is straightforward, and it undergoes various chemical reactions that can be harnessed for different applications
Propriétés
Numéro CAS |
5743-22-6 |
|---|---|
Formule moléculaire |
C15H16N4O5 |
Poids moléculaire |
332.31 g/mol |
Nom IUPAC |
2-hydroxybenzoic acid;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C8H10N4O2.C7H6O3/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;8-6-4-2-1-3-5(6)7(9)10/h4H,1-3H3;1-4,8H,(H,9,10) |
Clé InChI |
SVXXBCDDJXZXOZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C(=C1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


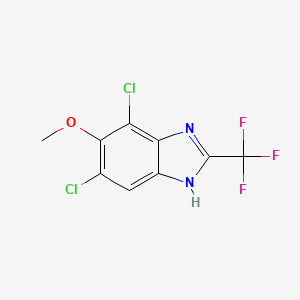
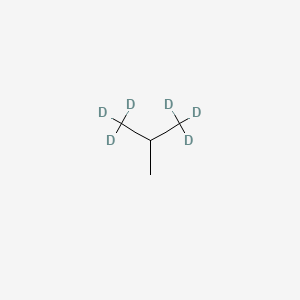
![2-Anthracenesulfonic acid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13766491.png)
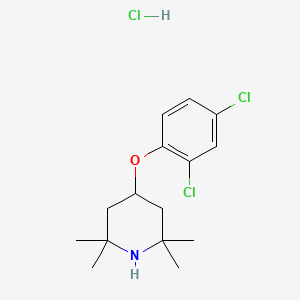
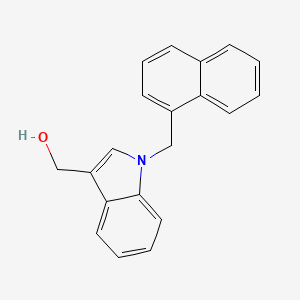
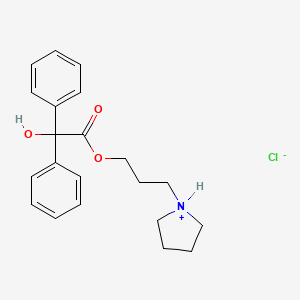

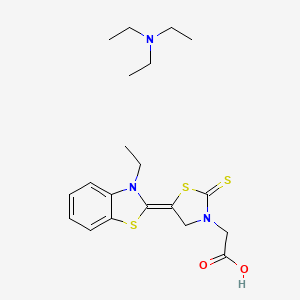
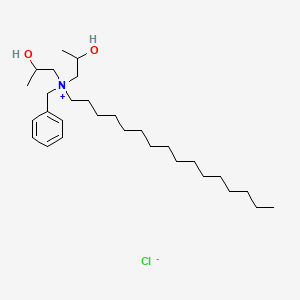
![Pyridinium, 3-carboxy-1-[2-hydroxy-3-[4-(hydroxysulfomethyl)phenoxy]propyl]-, inner salt, monosodium salt](/img/structure/B13766532.png)


